molecular formula C22H27N3O4S2 B2961872 (E)-4-(N,N-dipropylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 441291-31-2

(E)-4-(N,N-dipropylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2961872
CAS No.: 441291-31-2
M. Wt: 461.6
InChI Key: CQMQDTZXHUTAEX-GHVJWSGMSA-N
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Description

The compound (E)-4-(N,N-dipropylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide features a benzamide core substituted with a dipropylsulfamoyl group at the para position and a benzo[d]thiazole ring system at the amide nitrogen.

The presence of the sulfamoyl group enhances solubility and may modulate receptor binding, while the benzo[d]thiazole ring contributes to aromatic stacking interactions.

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c1-5-14-25(15-6-2)31(27,28)17-12-10-16(11-13-17)21(26)23-22-24(3)20-18(29-4)8-7-9-19(20)30-22/h7-13H,5-6,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMQDTZXHUTAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(N,N-dipropylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological properties, synthesizing existing literature and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Sulfamoyl group : Enhances solubility and biological activity.
  • Benzo[d]thiazole moiety : Known for various biological activities, including antimicrobial and anticancer properties.
  • Methoxy and methyl substitutions : These groups can modulate the compound's interaction with biological targets.

Molecular Formula

C19H24N2O3SC_{19}H_{24}N_2O_3S

Molecular Weight

348.47 g mol348.47\text{ g mol}

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiourea moieties have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Case Study: Antibacterial Effects

A study investigating benzoylthiourea derivatives found that certain substitutions led to enhanced antibacterial activity. The presence of fluorine atoms in specific positions on the phenyl ring correlated with increased efficacy against biofilm-forming bacteria . This suggests that modifications to the structure of this compound could similarly enhance its antimicrobial properties.

Anticancer Activity

The benzo[d]thiazole component is notable for its anticancer activity. Compounds with this moiety have been linked to the inhibition of tumor growth in various cancer models. Research indicates that such compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Research Findings

  • In vitro Studies : Compounds similar to this compound have been shown to exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
  • Mechanism of Action : The proposed mechanisms include the disruption of cellular signaling pathways involved in proliferation and survival, leading to increased apoptosis rates in treated cells .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
AnticancerInduces apoptosis in cancer cell lines

Comparison with Similar Compounds

Heterocyclic Core Variations

  • Triazole Derivatives (Compounds [7–9], ) : These compounds feature a 1,2,4-triazole ring fused to sulfonylphenyl and difluorophenyl groups. Unlike the target compound’s benzo[d]thiazole system, triazoles exhibit tautomerism between thione and thiol forms, which can alter reactivity and binding modes. The absence of a C=O group in triazoles (confirmed by IR) contrasts with the benzamide’s carbonyl in the target compound .
  • Thiadiazole Derivatives (Compound 6, ): The N-(thiadiazol-2-ylidene)benzamide structure shares a similar amide linkage but replaces the benzo[d]thiazole with a thiadiazole ring.

Substituent Comparisons

  • Sulfamoyl vs. Sulfonyl Groups : The target compound’s N,N-dipropylsulfamoyl group (–SO₂N(Pr)₂) differs from the sulfonyl (–SO₂–) groups in triazole derivatives (). The dipropyl chains may improve lipophilicity, whereas sulfonyl groups in triazoles contribute to polar interactions .
  • Methoxy and Methyl Substituents : The 4-methoxy-3-methyl substitution on the benzo[d]thiazole in the target compound is analogous to the methoxybenzylidene group in ’s triazole derivative. Both substituents enhance electron-donating effects, but the methyl group adds steric hindrance absent in simpler methoxy derivatives .

IR and NMR Data

  • IR Spectroscopy :
    • The target compound’s carbonyl stretch (C=O) near 1660–1680 cm⁻¹ aligns with benzamide derivatives in (e.g., 1605–1617 cm⁻¹).
    • The absence of a C=S band (~1240–1255 cm⁻¹) in the target distinguishes it from thione-containing triazoles () .
  • ¹H-NMR : The benzo[d]thiazole’s aromatic protons in the target would resonate similarly to thiadiazole protons in (δ 7.36–8.35 ppm), though substituents like methoxy (δ ~3.80 ppm) and methyl (δ ~2.50 ppm) would provide distinct splitting patterns .

Bioactivity Comparisons

  • Immunomodulation: While highlights variability in glycolipid immunostimulatory effects, the target compound’s sulfamoyl group may interact with Toll-like receptors (TLRs) or similar pathways, analogous to sulfonamide drugs .

Tabulated Comparison of Key Compounds

Compound Name / ID Core Structure Key Substituents IR C=O (cm⁻¹) Notable Bioactivity Reference
Target Compound Benzo[d]thiazol-2-ylidene 4-(N,N-Dipropylsulfamoyl), 4-methoxy-3-methyl ~1660–1680 Hypothesized kinase inhibition N/A
5-(4-Sulfonylphenyl)-1,2,4-triazole [7] 1,2,4-Triazole 4-Sulfonylphenyl, 2,4-difluorophenyl Absent Antimicrobial
N-(Thiadiazol-2-ylidene)benzamide 6 1,3,4-Thiadiazole Isoxazol-5-yl, phenyl 1606 Antifungal
Diflufenican () Benzamide 2,4-Difluorophenyl, trifluoromethyl N/A Herbicidal

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